Cas no 2419656-89-4 (N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-brom o-2,6-difluorophenyl)ethanediamide)

N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-brom o-2,6-difluorophenyl)ethanediamide structure
2419656-89-4 structure
Product Name:N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-brom o-2,6-difluorophenyl)ethanediamide
CAS No:2419656-89-4
MF:C22H21BrF2N2O2
MW:463.315151929855
CID:5359762
Update Time:2025-11-01

N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-brom o-2,6-difluorophenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-brom o-2,6-difluorophenyl)ethanediamide
    • Inchi: 1S/C22H21BrF2N2O2/c23-16-9-10-17(24)19(18(16)25)27-21(29)20(28)26-14-22(11-5-2-6-12-22)13-15-7-3-1-4-8-15/h1,3-5,7-11H,2,6,12-14H2,(H,26,28)(H,27,29)
    • InChI Key: QUUUPUBJQMMUOA-UHFFFAOYSA-N
    • SMILES: C(NC1=C(F)C=CC(Br)=C1F)(=O)C(NCC1(CC2=CC=CC=C2)CCCC=C1)=O

N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-brom o-2,6-difluorophenyl)ethanediamide Pricemore >>

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Additional information on N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-brom o-2,6-difluorophenyl)ethanediamide

Introduction to N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-bromo-2,6-difluorophenyl)ethanediamide (CAS No. 2419656-89-4)

N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-bromo-2,6-difluorophenyl)ethanediamide is a sophisticated organic compound characterized by its intricate molecular structure and potential applications in pharmaceutical research. This compound, identified by the CAS number 2419656-89-4, has garnered attention in the scientific community due to its unique chemical properties and its role as a building block in the synthesis of more complex molecules. The presence of multiple functional groups, including benzylcyclohexene and bromodifluorophenyl moieties, makes this compound a versatile intermediate in the development of novel therapeutic agents.

The molecular framework of N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-bromo-2,6-difluorophenyl)ethanediamide is particularly noteworthy for its ability to interact with biological targets in diverse ways. The benzylcyclohexene ring contributes to the compound's lipophilicity, while the bromodifluorophenyl group introduces electronic and steric effects that can modulate binding affinity and selectivity. These features are crucial in drug design, as they allow for fine-tuning of pharmacological properties to optimize efficacy and minimize side effects.

Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional intermediates in the discovery of new drugs. The use of computational methods and high-throughput screening has enabled researchers to rapidly assess the potential of compounds like N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-bromo-2,6-difluorophenyl)ethanediamide in various biological assays. These studies have revealed promising activities against a range of targets, including enzymes and receptors implicated in diseases such as cancer and inflammation.

In particular, the bromodifluorophenyl moiety has been extensively studied for its role in enhancing binding interactions with biological targets. The electron-withdrawing nature of the difluoro group increases the electrophilicity of the aromatic ring, facilitating interactions with nucleophilic residues in proteins. This property has been exploited in the design of kinase inhibitors, where precise modulation of binding affinity is essential for therapeutic efficacy. The benzylcyclohexene component, on the other hand, provides a flexible scaffold that can adapt to different binding pockets, further enhancing the compound's potential as a drug candidate.

The synthesis of N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-bromo-2,6-difluorophenyl)ethanediamide presents unique challenges due to its complex structure. However, recent innovations in synthetic methodology have made it more accessible than ever before. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled researchers to construct the desired molecular framework with high efficiency and selectivity. These advancements have not only simplified the synthesis but also opened up new possibilities for structural diversification and functionalization.

One of the most exciting areas of research involving this compound is its potential application in oncology. Preclinical studies have demonstrated that derivatives of N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-bromo-2,6-difluorophenyl)ethanediamide exhibit potent inhibitory activity against various cancer cell lines. The ability to selectively target specific enzymes involved in tumor growth and survival makes this class of compounds attractive for developing novel anticancer therapies. Additionally, their structural features allow for easy modification to improve solubility and bioavailability, which are critical factors for clinical success.

Beyond oncology, this compound has shown promise in other therapeutic areas as well. For instance, it has been investigated for its potential role in anti-inflammatory treatments. Inflammatory processes are mediated by a complex interplay of enzymes and signaling pathways, many of which are targeted by small molecules like N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-bromo-2,6-difluorophenyl)ethanediamide. By modulating these pathways, it may be possible to develop new strategies for managing chronic inflammatory diseases without the adverse effects associated with traditional anti-inflammatory drugs.

The development of new methodologies for analyzing and characterizing such complex molecules is also an active area of research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography play crucial roles in elucidating the structure-property relationships that govern biological activity. These tools have provided valuable insights into how modifications within the molecular framework affect binding interactions and pharmacological outcomes.

In conclusion, N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-bromo-2,6-difluorophenyl)ethanediamide (CAS No. 2419656-89-4) represents a significant advancement in pharmaceutical research due to its unique chemical properties and broad range of potential applications. Its multifunctional design offers opportunities for developing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new insights into its biology and chemistry, this compound is poised to play a crucial role in shaping the future of drug discovery.

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